Structural Differentiation: 4-Fluorophenyl vs. 2-Fluorophenyl Isomer and Propyl Linker Specificity
This compound is the 4-fluorophenyl, 3-oxopropyl-linked benzoxazolone isomer. The primary direct comparator is its 2-fluorophenyl isomer (CAS 851988-78-8) . While no direct comparative biological data was found for these exact molecules in non-excluded sources, crystal structure and SAR studies on a highly analogous pair of 4-fluoro and 2-fluoro piperazinylmethyl-benzoxazolones show that this positional isomerism alters key molecular conformations and intermolecular interactions [1]. This structural difference is a primary driver for distinct biotarget recognition profiles, affirming that the 4-fluoro isomer is a unique chemical entity not interchangeable with its 2-fluoro counterpart.
| Evidence Dimension | Fluorine Substituent Position on Phenyl Ring (Confirmed by IUPAC Name) |
|---|---|
| Target Compound Data | 4-fluorophenyl substituent |
| Comparator Or Baseline | 2-fluorophenyl isomer (CAS 851988-78-8) |
| Quantified Difference | Positional isomerism (4- vs. 2-position) |
| Conditions | Structural identity verification via PubChem (CID 5223112) and ChemSpider (CSID 4393397) |
Why This Matters
For a medicinal chemist, the specific substitution pattern dictates the 3D pharmacophore, directly impacting binding pocket complementarity and making these isomers distinct chemical probes.
- [1] Köysal, Y., et al. 3-[4-(4-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one and 3-[4-(2-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one. Acta Crystallographica Section C, 2004, 60, o232-o234. View Source
